

# Technical Monograph: -Fluorocinnamic Acid (CAS 350-90-3)

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## Compound of Interest

Compound Name: *alpha-Fluorocinnamic acid*

CAS No.: 350-90-3

Cat. No.: B1332728

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## Bioisosteric Applications & Mechanism-Based Inhibition of Phenylalanine Ammonia-Lyase[1]

### Executive Summary & Chemical Identity

-Fluorocinnamic acid ((Z)-2-Fluoro-3-phenylacrylic acid) is a specialized fluorinated building block and enzyme inhibitor. Structurally, it is the

-fluoro derivative of cinnamic acid, where the fluorine atom replaces the hydrogen at the C2 position (alpha to the carboxyl group).

This modification profoundly alters the electronic properties of the Michael acceptor system without significantly changing steric bulk, making it a critical probe for studying Phenylalanine Ammonia-Lyase (PAL) and a valuable bioisostere in drug design.

## Chemical Data Table

Property	Specification
CAS Number	350-90-3
IUPAC Name	(2Z)-2-Fluoro-3-phenylprop-2-enoic acid
Molecular Formula	$C_{10}H_8FO_2$
Molecular Weight	166.15 g/mol
Melting Point	156–159 °C (lit.) <sup>[1][2][3][4]</sup>
Boiling Point	~290 °C (predicted)
Acidity (pKa)	~3.5–3.8 (Predicted; more acidic than cinnamic acid due to -I effect of F)
Solubility	Soluble in DMSO, Methanol, Ethanol; Low solubility in water
Appearance	White to off-white crystalline solid

## Chemical Synthesis

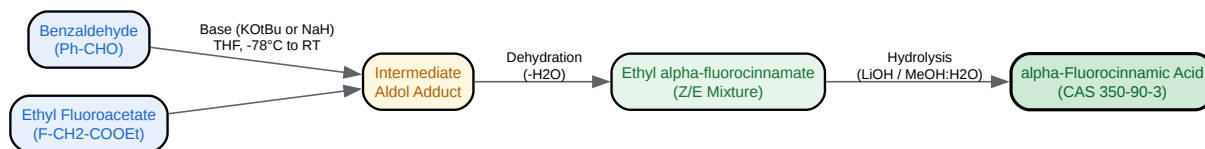
The synthesis of

-fluorocinnamic acid presents a challenge due to the need for stereocontrol at the trisubstituted alkene. The most robust route involves a modified Knoevenagel condensation or Horner-Wadsworth-Emmons (HWE) reaction using fluorinated phosphonates or acetates.

## Mechanistic Pathway

The introduction of fluorine at the

-position prevents the standard elimination mechanisms often seen in non-fluorinated analogs. The preferred route utilizes Ethyl fluoroacetate and Benzaldehyde in the presence of a strong base.



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Figure 1: Synthetic pathway via condensation of benzaldehyde and ethyl fluoroacetate.[1][5][6]

## Experimental Protocol: Synthesis of $\alpha$ -Fluorocinnamic Acid

Objective: Synthesis via condensation of benzaldehyde with ethyl fluoroacetate.

Reagents:

- Benzaldehyde (10 mmol)
- Ethyl fluoroacetate (10 mmol)
- Potassium tert-butoxide (t-BuOK) (12 mmol)
- THF (anhydrous)
- Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

- Condensation: In a flame-dried flask under Argon, dissolve t-BuOK (1.35 g) in anhydrous THF (20 mL). Cool to 0°C.
- Addition: Dropwise add a mixture of ethyl fluoroacetate (1.06 g) and benzaldehyde (1.06 g) in THF over 30 minutes. The base deprotonates the  $\alpha$ -carbon of the fluoroacetate, generating a nucleophile that attacks the aldehyde.

- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of benzaldehyde.
- Workup: Quench with saturated NHCl. Extract with diethyl ether (3x). Dry organics over MgSO<sub>4</sub> and concentrate to yield the ethyl ester intermediate.
- Hydrolysis: Dissolve the crude ester in MeOH:H<sub>2</sub>O (3:1, 20 mL). Add LiOH (2 equiv) and stir at room temperature for 12 hours.
- Isolation: Acidify the solution to pH 2 with 1M HCl. The product, 2-fluorocinnamic acid, will precipitate. Filter and recrystallize from ethanol/water to obtain pure white crystals (MP: 156-159°C).

## Mechanism of Action: PAL Inhibition

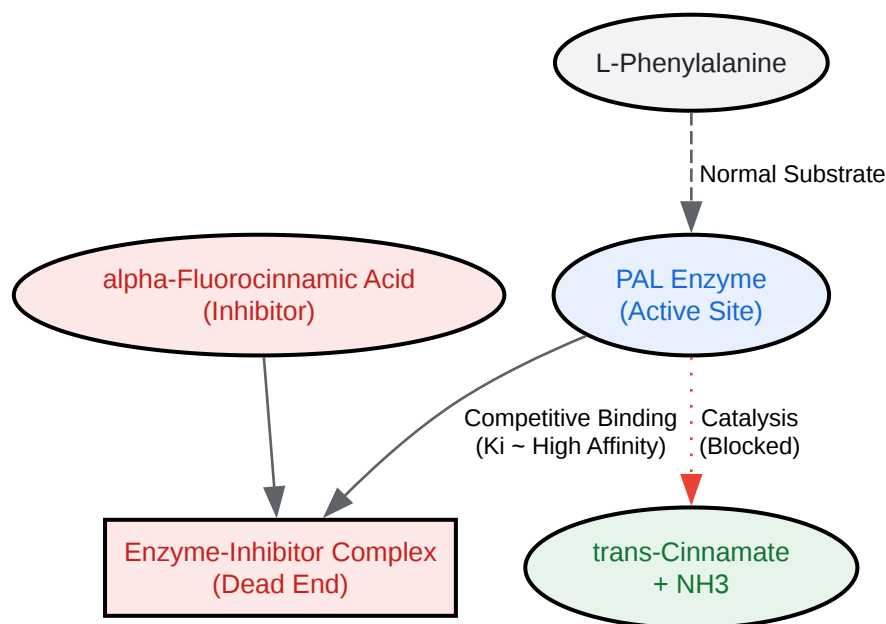
The primary biological application of CAS 350-90-3 is the inhibition of Phenylalanine Ammonia-Lyase (PAL). PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in plant secondary metabolism (phenylpropanoid pathway).[6][7]

## Mechanistic Insight

-Fluorocinnamic acid acts as a competitive inhibitor and a mechanistic probe.

- Electronic Modulation: The highly electronegative fluorine atom at the  $\beta$ -position pulls electron density from the alkene double bond. This makes the  $\alpha$ -carbon more electrophilic than in cinnamic acid.
- Transition State Mimicry: The compound mimics the trans-cinnamate product but alters the reversibility of the reaction. In the reverse reaction (ammonia addition), the fluorine destabilizes the formation of the tetrahedral intermediate required for the enzyme's reverse catalysis.
- MIO Cofactor Interaction: PAL uses a 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group.[7]

-Fluorocinnamic acid binds in the active site, preventing L-Phe from accessing the MIO group, effectively halting the deamination process.



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Figure 2: Competitive inhibition mechanism of PAL by

-fluorocinnamic acid.

## Experimental Protocol: Enzymatic Assay

Objective: Determine the IC

of

-fluorocinnamic acid against PAL.

Reagents:

- Purified PAL (from *Rhodotorula glutinis* or recombinant source).
- Substrate: L-Phenylalanine (100 mM stock).
- Buffer: 100 mM Tris-HCl, pH 8.5.

- Inhibitor:

-Fluorocinnamic acid (dissolved in DMSO).

Protocol:

- Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5) and varying concentrations of

-fluorocinnamic acid (0.1

M to 100

M). Keep DMSO concentration constant (<1%).

- Initiation: Add L-Phenylalanine (final concentration 10 mM) to initiate the reaction. Total volume: 1.0 mL.

- Measurement: Monitor the formation of trans-cinnamic acid by recording the increase in absorbance at 290 nm (

M

cm

) continuously for 5 minutes at 30°C.

- Control: Run a blank without inhibitor to establish

.

- Analysis: Plot the initial velocity (

) vs. inhibitor concentration. Fit data to the competitive inhibition equation to determine

.

Validation Criteria:

- The absorbance at 290 nm must be linear with time for the first 5 minutes.

- The inhibitor should show a dose-dependent reduction in slope.

## Safety & Handling

Signal Word:WARNING

- GHS Classifications: Skin Irrit. 2 (H315), Eye Irrit.[3][8] 2A (H319), STOT SE 3 (H335).[3]
- Precautionary Measures:
  - Respiratory: Use a NIOSH-approved N95 respirator if dust formation is likely.
  - Skin/Eye: Wear nitrile gloves and safety goggles. The compound is an organic acid and can cause contact dermatitis.
  - Storage: Store at room temperature in a dry, well-ventilated area. Keep container tightly closed to prevent moisture absorption.

## References

- Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][5] [9] PubChem Compound Summary for CID 1550911, **alpha-Fluorocinnamic acid**. Retrieved from [[Link](#)]
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## Sources

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